molecular formula C12H19N3O3S B11960411 1-Amino-4-({[(isopentylamino)carbonyl]amino}sulfonyl)benzene

1-Amino-4-({[(isopentylamino)carbonyl]amino}sulfonyl)benzene

Cat. No.: B11960411
M. Wt: 285.36 g/mol
InChI Key: MMXWDFYWHMTRCQ-UHFFFAOYSA-N
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Description

1-Amino-4-({[(isopentylamino)carbonyl]amino}sulfonyl)benzene is an organic compound that features both amino and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-({[(isopentylamino)carbonyl]amino}sulfonyl)benzene typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzenesulfonyl chloride with isopentylamine to form an intermediate, which is then reduced to the corresponding amine. This intermediate is further reacted with phosgene and ammonia to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-({[(isopentylamino)carbonyl]amino}sulfonyl)benzene undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.

Scientific Research Applications

1-Amino-4-({[(isopentylamino)carbonyl]amino}sulfonyl)benzene has various scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-4-({[(isopentylamino)carbonyl]amino}sulfonyl)benzene involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-4-({[(methylamino)carbonyl]amino}sulfonyl)benzene
  • 1-Amino-4-({[(ethylamino)carbonyl]amino}sulfonyl)benzene
  • 1-Amino-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene

Uniqueness

1-Amino-4-({[(isopentylamino)carbonyl]amino}sulfonyl)benzene is unique due to its specific isopentylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H19N3O3S

Molecular Weight

285.36 g/mol

IUPAC Name

1-(4-aminophenyl)sulfonyl-3-(3-methylbutyl)urea

InChI

InChI=1S/C12H19N3O3S/c1-9(2)7-8-14-12(16)15-19(17,18)11-5-3-10(13)4-6-11/h3-6,9H,7-8,13H2,1-2H3,(H2,14,15,16)

InChI Key

MMXWDFYWHMTRCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)N

Origin of Product

United States

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